(E)-N-[6-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]hexyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID29757691-Compound-7” is a small-molecule inhibitor of complement component 5 protein (C5). This compound interacts with C5 to prevent its cleavage by the C5 convertase and blocks zymosan-induced membrane-attack complex (MAC) deposition in human whole blood .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID29757691-Compound-7” involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature and patents .
Industrial Production Methods: Industrial production methods for “PMID29757691-Compound-7” typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable for commercial production .
Types of Reactions:
Oxidation: “PMID29757691-Compound-7” can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
“PMID29757691-Compound-7” has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study complement system inhibition and related pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for diseases involving complement system dysregulation, such as autoimmune diseases and inflammatory conditions.
Mechanism of Action
The mechanism of action of “PMID29757691-Compound-7” involves binding to complement component 5 protein (C5) and preventing its cleavage by the C5 convertase. This inhibition blocks the formation of the membrane-attack complex (MAC), thereby reducing inflammation and tissue damage associated with complement activation . The molecular targets include C5 and the pathways involved in complement activation.
Comparison with Similar Compounds
Complement C5-IN-1: Another small-molecule inhibitor of C5 with similar inhibitory properties.
Eculizumab: A monoclonal antibody that targets C5 and prevents its cleavage.
Ravulizumab: A long-acting C5 inhibitor with extended dosing intervals.
Uniqueness: “PMID29757691-Compound-7” is unique in its small-molecule structure, offering advantages in terms of oral bioavailability and ease of synthesis compared to monoclonal antibodies like eculizumab and ravulizumab .
Properties
Molecular Formula |
C28H32ClN3O3 |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
(E)-N-[6-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]hexyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C28H32ClN3O3/c29-20-11-12-22-24(18-20)32-23-8-4-3-7-21(23)28(22)31-16-6-2-1-5-15-30-27(35)14-10-19-9-13-25(33)26(34)17-19/h9-14,17-18,33-34H,1-8,15-16H2,(H,30,35)(H,31,32)/b14-10+ |
InChI Key |
PBISLIYZMJMPKF-GXDHUFHOSA-N |
Isomeric SMILES |
C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCCCCNC(=O)/C=C/C4=CC(=C(C=C4)O)O |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCCCCNC(=O)C=CC4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.